molecular formula C15H16ClN3O B7509383 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

Numéro de catalogue B7509383
Poids moléculaire: 289.76 g/mol
Clé InChI: DALLIWRYJQOUKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea, also known as CP-690,550 or Tofacitinib, is a small-molecule drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis. It belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that have emerged in recent years for the treatment of various autoimmune and inflammatory diseases. In

Mécanisme D'action

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and ulcerative colitis in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is a small-molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which may have off-target effects on other signaling pathways. It may also have different effects on different cell types and in different disease models.

Orientations Futures

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has opened up new avenues for the treatment of various autoimmune and inflammatory diseases. Future research should focus on the development of more selective JAK inhibitors with fewer off-target effects. The use of JAK inhibitors in combination with other drugs may also be explored to enhance their therapeutic effects. The role of JAK inhibitors in the regulation of immune cell function and the development of immune tolerance should also be investigated. In conclusion, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a promising drug for the treatment of autoimmune and inflammatory diseases, and further research is needed to fully understand its potential therapeutic effects.

Méthodes De Synthèse

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 3-chloro-4-methylbenzylamine with pyridine-4-carboxaldehyde to form 3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).

Applications De Recherche Scientifique

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, ulcerative colitis, and other diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has also been studied for its potential use in the treatment of transplant rejection and graft-versus-host disease.

Propriétés

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11-3-4-13(9-14(11)16)18-15(20)19(2)10-12-5-7-17-8-6-12/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLIWRYJQOUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.